molecular formula C16H18N4OS B362054 2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether CAS No. 846584-17-6

2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

Cat. No.: B362054
CAS No.: 846584-17-6
M. Wt: 314.4g/mol
InChI Key: KMEHRFYZZIKUMO-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction proceeds under reflux conditions in the presence of a catalytic amount of piperidine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazole rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is unique due to its specific combination of cyclohexyl and methoxyphenyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

846584-17-6

Molecular Formula

C16H18N4OS

Molecular Weight

314.4g/mol

IUPAC Name

3-cyclohexyl-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18N4OS/c1-21-13-10-6-5-9-12(13)15-19-20-14(17-18-16(20)22-15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

KMEHRFYZZIKUMO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCCCC4

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCCCC4

Origin of Product

United States

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